(R)-N-Methyl-1-(naphthalen-1-yl)ethanamine
Overview
Description
Synthesis Analysis
The synthesis of “®-N-Methyl-1-(naphthalen-1-yl)ethanamine” involves a reaction with N-ethyl-N,N-diisopropylamine in acetonitrile under reflux conditions for 2 hours . The solvent is then removed under reduced pressure and dichloromethane is added. The dichloromethane phase is washed with water and the water phase is back-extracted with dichloromethane. The combined organic fractions are dried over sodium sulfate and concentrated in vacuum. The crude product is purified by silica-gel column chromatography .Molecular Structure Analysis
The InChI code for “®-N-Methyl-1-(naphthalen-1-yl)ethanamine” is 1S/C13H15N/c1-10(14-2)12-9-5-7-11-6-3-4-8-13(11)12/h3-10,14H,1-2H3/t10-/m1/s1 . The InChI key is YYETYHLXPGYQPZ-SNVBAGLBSA-N .Physical and Chemical Properties Analysis
“®-N-Methyl-1-(naphthalen-1-yl)ethanamine” is a light yellow to yellow liquid . It should be stored in a refrigerator . The compound has a high gastrointestinal absorption and is BBB permeant . It is not a P-gp substrate . It is an inhibitor of CYP2D6 .Scientific Research Applications
Synthesis of Cinacalcet Hydrochloride : An efficient synthesis and practical resolution method for (R)-N-Methyl-1-(naphthalen-1-yl)ethanamine has been developed, primarily as a key intermediate in the synthesis of cinacalcet hydrochloride, a drug used for treating secondary hyperparathyroidism (Mathad et al., 2011).
Antifungal Activity : Certain derivatives of this compound have shown promising in vitro antifungal activity against human pathogens like Cryptococcus neoformans, Trichophyton mentagrophytes, and Trichophyton rubrum (Thvedt et al., 2013).
Catalytic Applications : This compound has been used in regioselective cyclometallation with palladium(II) acetate, highlighting its potential in catalytic applications (Singh et al., 2019).
Synthesis of Chiral Ligands : It is also involved in the synthesis of chiral ligands, as demonstrated in the highly enantioselective synthesis of (2-pyridyl)phosphine based C-chiral unsymmetrical P,N-ligands (Liu et al., 2009).
Pharmacophoric Model for Anticonvulsant Activity : The compound has been studied in the context of novel semicarbazones based 1,3,4-oxadiazoles, contributing to the establishment of a pharmacophoric model for anticonvulsant activity (Rajak et al., 2010).
Optical Properties in Liquid Crystals : It has been used in the study of optical properties, particularly regarding helical twisting power in nematic liquid crystals (Fukuda et al., 2007).
Synthesis of Calcimimetic Agents : The compound has been employed in the asymmetric synthesis of primary amines, which are crucial in the synthesis of calcimimetic agents (Ou et al., 2013).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of ®-N-Methyl-1-(naphthalen-1-yl)ethanamine are proteins and other biomolecules . The compound interacts with these targets, inducing alterations in their structure and function .
Mode of Action
The interaction of ®-N-Methyl-1-(naphthalen-1-yl)ethanamine with its targets may involve covalent bonding, hydrogen bonding, or other forms of molecular interactions . This interaction results in changes to the structure and function of the target proteins and biomolecules .
Biochemical Pathways
It is hypothesized that the compound’s interaction with proteins and biomolecules could potentially affect various biochemical pathways .
Pharmacokinetics
The compound is known to be soluble in water , which could potentially influence its bioavailability.
Result of Action
It is hypothesized that the compound’s interaction with proteins and biomolecules leads to alterations in their structure and function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of ®-N-Methyl-1-(naphthalen-1-yl)ethanamine. For instance, the compound is air-sensitive , suggesting that exposure to air could potentially affect its stability and efficacy.
Properties
IUPAC Name |
(1R)-N-methyl-1-naphthalen-1-ylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N/c1-10(14-2)12-9-5-7-11-6-3-4-8-13(11)12/h3-10,14H,1-2H3/t10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYETYHLXPGYQPZ-SNVBAGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC2=CC=CC=C21)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15297-33-3 | |
Record name | (R)-(+)-N-Methyl-1-(1-naphthyl)ethylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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